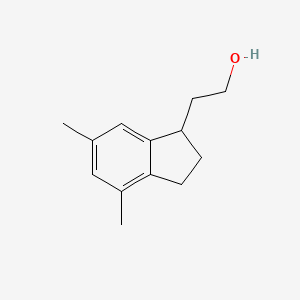
2-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol is an organic compound belonging to the class of indanes. Indanes are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. This particular compound is characterized by the presence of two methyl groups at positions 4 and 6 on the indane ring and an ethan-1-ol group attached to the 1-position of the indane ring. It is a colorless liquid with various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol typically involves the hydrogenation of indene derivatives. One common method is the hydrogenation of 4,6-dimethylindene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound can be achieved through the catalytic hydrogenation of indene derivatives in large-scale reactors. The process involves the use of high-pressure hydrogen gas and a metal catalyst to facilitate the reduction of the double bonds in the indene ring, resulting in the formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Substitution: The ethan-1-ol group can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Halogenated ethan-1-ol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
1H-Inden-1-ol, 2,3-dihydro-3,3-dimethyl-: Similar structure with additional methyl groups.
1H-Indene, 2,3-dihydro-1,3-dimethyl-: Similar structure with different methyl group positions.
Indane (2,3-Dihydro-1H-indene): Parent compound without additional substituents.
Uniqueness: 2-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
62678-03-9 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
2-(4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)ethanol |
InChI |
InChI=1S/C13H18O/c1-9-7-10(2)12-4-3-11(5-6-14)13(12)8-9/h7-8,11,14H,3-6H2,1-2H3 |
InChI-Schlüssel |
ZWJUPHSOQQOLDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2CCC(C2=C1)CCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-Nitro-4-[(pyridin-2-yl)methyl]phenyl}octadecanamide](/img/structure/B14511379.png)
![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14511382.png)
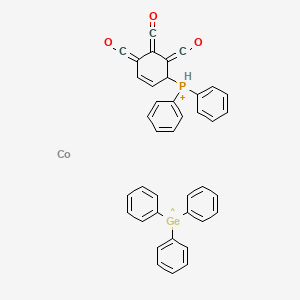
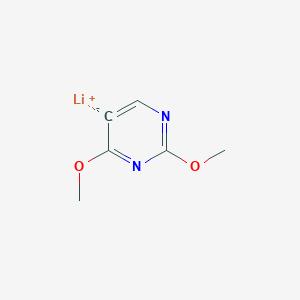
![1-[(Octadecylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14511390.png)
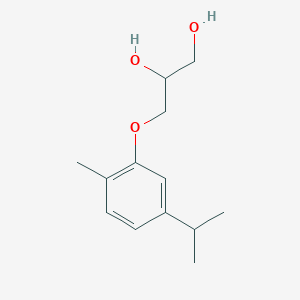

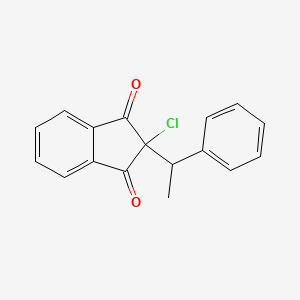
![1-[3-(3-Chlorophenoxy)-3-phenylpropyl]piperidine](/img/structure/B14511407.png)


![4-[2-(Dimethylamino)ethyl]-5,6-dimethoxyphenanthren-3-OL](/img/structure/B14511426.png)
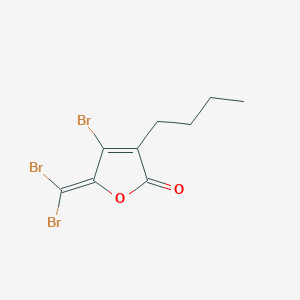
![{2-Hydroxy-4-[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14511452.png)
